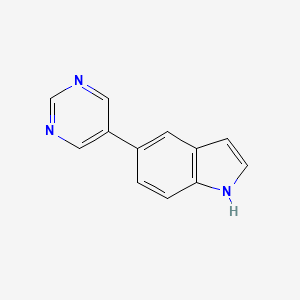

5-(Pyrimidin-5-YL)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrimidin-5-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-12-10(3-4-15-12)5-9(1)11-6-13-8-14-7-11/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYXZFZCAIZEHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602482 | |

| Record name | 5-(Pyrimidin-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-51-8 | |

| Record name | 5-(Pyrimidin-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-(Pyrimidin-5-YL)-1H-indole, both ¹H and ¹³C NMR spectroscopy offer critical insights into the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons on the indole (B1671886) and pyrimidine (B1678525) rings. The indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. The protons on the indole ring (at positions 2, 3, 4, 6, and 7) and the pyrimidine ring (at positions 2, 4, and 6) would exhibit characteristic chemical shifts and coupling patterns based on their electronic environment and proximity to neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms. Aromatic carbons in both the indole and pyrimidine rings are expected to resonate in the typical downfield region of 100-150 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole N-H | 11.5 (br s, 1H) | - |

| Indole C2 | 7.3 (t, 1H) | 125.0 |

| Indole C3 | 6.6 (t, 1H) | 103.0 |

| Indole C4 | 7.9 (d, 1H) | 122.0 |

| Indole C5 | - | 129.0 |

| Indole C6 | 7.5 (dd, 1H) | 120.0 |

| Indole C7 | 7.4 (d, 1H) | 112.0 |

| Indole C3a | - | 128.0 |

| Indole C7a | - | 136.0 |

| Pyrimidine C2' | 9.2 (s, 1H) | 158.0 |

| Pyrimidine C4' | 9.0 (s, 2H) | 156.0 |

| Pyrimidine C5' | - | 120.0 |

| Pyrimidine C6' | 9.0 (s, 2H) | 156.0 |

Note: The data presented are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent sharp peak in the region of 3300-3500 cm⁻¹ is attributable to the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations of both the indole and pyrimidine rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected to give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. Fingerprint region, below 1400 cm⁻¹, would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3500 | N-H Stretch (Indole) | Sharp, Medium |

| 3000-3100 | Aromatic C-H Stretch | Medium |

| 1600-1650 | C=N Stretch | Medium |

| 1450-1600 | Aromatic C=C Stretch | Strong |

| 1300-1400 | C-N Stretch | Medium |

| 700-900 | C-H Bending | Strong |

Note: This table represents predicted IR absorption bands based on the functional groups present in this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound, with a molecular formula of C₁₂H₉N₃, the expected exact molecular weight is approximately 195.08 g/mol . sci-hub.se In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be observed at m/z 195. The fragmentation of the molecular ion would likely involve the cleavage of the bond between the indole and pyrimidine rings, as well as fragmentation within the rings themselves, leading to a series of smaller fragment ions that can help to confirm the structure.

Interactive Data Table: Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment | Significance |

| 195 | [C₁₂H₉N₃]⁺ | Molecular Ion (M⁺) |

| 168 | [M - HCN]⁺ | Loss of hydrogen cyanide from indole |

| 117 | [C₈H₇N]⁺ | Indole fragment |

| 78 | [C₄H₂N₂]⁺ | Pyrimidine fragment |

Note: The fragmentation pattern is a prediction based on the chemical structure and common fragmentation pathways for similar compounds.

Structure Activity Relationship Sar Investigations of 5 Pyrimidin 5 Yl 1h Indole Derivatives

Impact of Substituent Modifications on Pharmacological Efficacy

The pharmacological efficacy of 5-(pyrimidin-5-yl)-1H-indole derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and indole (B1671886) rings. These modifications can modulate the compound's affinity for its biological target, as well as its pharmacokinetic properties.

Substitutions on the pyrimidine ring are critical for modulating the biological activity of this compound derivatives. Research into analogous series, such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, has provided valuable insights into these relationships. For instance, in a series of compounds designed as Nur77 modulators, the presence of a pyridin-3-yl group at the 4-position of the pyrimidine ring was found to be a key structural feature.

The introduction of various substituents on the pyrimidine ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. For example, the substitution pattern on the pyrimidine nucleus has been shown to greatly influence a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects researchgate.net.

| Compound | Pyrimidine Ring Substituent | Observed Effect on Bioactivity |

|---|---|---|

| Analog A | 4-(pyridin-3-yl) | Maintained good potency against various cancer cell lines. nih.gov |

| Analog B | Unsubstituted | Generally lower activity compared to substituted analogs. |

Modifications to the indole ring and its nitrogen atom also play a pivotal role in determining the pharmacological profile of this compound derivatives. The indole moiety itself is a privileged scaffold in medicinal chemistry, and its substitution pattern can fine-tune the biological activity of the parent compound.

In the context of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, substitutions at the 2-position of the indole ring were systematically explored. The introduction of a carboxamide group at this position was found to be crucial for activity. Furthermore, derivatization of this carboxamide with different amines led to a range of potencies. For instance, compound 8b from a study, which features a specific carboxamide derivative, demonstrated potent anticancer activity and excellent binding to the Nur77 target nih.gov.

The functionalization of the indole nitrogen (N1 position) can also impact activity. While in some series this position is left unsubstituted (as in 1H-indole), in others, alkylation or acylation can modulate lipophilicity and target engagement.

| Compound | Indole Ring Substitution/Functionalization | Observed Effect on Bioactivity |

|---|---|---|

| Compound 8b | 2-carboxamide derivative | Potent anticancer activity and strong Nur77 binding. nih.gov |

| Analog C | Unsubstituted at position 2 | Significantly reduced or abolished activity. |

| Analog D | N1-methylation | Variable effects depending on the target and overall structure. |

Regioisomeric and Stereoisomeric Effects on Bioactivity

Regioisomers, which have the same molecular formula but different connectivity of atoms, can exhibit distinct biological profiles. For example, moving the pyrimidine substituent to a different position on the indole ring (e.g., from the 5-position to the 4- or 6-position) would likely alter the molecule's shape and its ability to fit into a specific binding pocket. Studies on related indole-pyrimidine hybrids have shown that the point of attachment between the two ring systems is a key determinant of target selectivity and potency semanticscholar.org.

Stereoisomerism becomes a factor when chiral centers are introduced into the molecule, for instance, through the addition of substituted side chains. The different enantiomers or diastereomers of a chiral this compound derivative can have vastly different affinities for their biological targets, a phenomenon known as stereoselectivity. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

Rational Design Principles for Optimizing the this compound Scaffold

The optimization of the this compound scaffold for a specific therapeutic target is guided by several rational design principles derived from SAR studies and computational modeling.

Scaffold Hopping and Bioisosteric Replacement : One common strategy is to replace parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres). For instance, the pyrimidine ring could be replaced with other heteroaromatic systems to explore new interactions with the target protein.

Structure-Based Drug Design : When the three-dimensional structure of the biological target is known, computational docking studies can be employed to predict how different derivatives of the this compound scaffold will bind. This allows for the design of new compounds with improved affinity and selectivity.

Fragment-Based Drug Design : This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound based on the this compound core.

Modulation of Physicochemical Properties : The optimization process also involves fine-tuning the physicochemical properties of the derivatives, such as solubility, lipophilicity, and metabolic stability. These properties are crucial for ensuring that the compound has good oral bioavailability and a suitable pharmacokinetic profile. For example, the introduction of polar groups can increase solubility, while modifying metabolically labile sites can improve the compound's half-life in the body.

By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop optimized drug candidates with enhanced efficacy and safety profiles.

Mechanistic Investigations of 5 Pyrimidin 5 Yl 1h Indole and Its Active Analogs

Elucidation of Molecular Targets and Their Engagement

The therapeutic potential of 5-(Pyrimidin-5-YL)-1H-indole and its analogs stems from their ability to interact with a variety of molecular targets within the cell. Research has focused on identifying these targets and understanding the nature of their engagement, which includes enzyme inhibition, receptor binding, and interference with crucial cellular signaling pathways.

Enzyme Inhibition Profiles (e.g., Kinases, Dioxygenases)

Derivatives of this compound have demonstrated significant inhibitory activity against several classes of enzymes, particularly kinases and dioxygenases, which are often dysregulated in diseases like cancer.

Kinase Inhibition The indole-pyrimidine scaffold is a key feature in the design of various kinase inhibitors. nih.gov These compounds have shown inhibitory activity against several kinases implicated in cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR): Hybrid compounds combining indole (B1671886) and pyrimidine (B1678525) pharmacophores have been developed as EGFR tyrosine kinase inhibitors. nih.govresearchgate.net One such derivative, compound 4g (4-(1H-indol-3-yl)-N'-(2-(2-methoxyphenyl)-4-oxothiazolidin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide), showed potent antiproliferative activity against MCF-7, HepG2, and HCT-116 cancer cell lines with IC50 values of 5.1, 5.02, and 6.6 μM, respectively. nih.gov The design of these hybrids often bioisosterically replaces parts of known EGFR inhibitors like erlotinib (B232) to enhance binding to the EGFR active site. nih.gov EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation and signal transduction, and its overactivation is a hallmark of many cancers. researchgate.netrjptonline.org

Receptor-Interacting Protein Kinase 1 (RIPK1): A series of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as a new class of potent RIPK1 inhibitors. researchgate.netnih.gov The most active compound, 22b (1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one), potently inhibited RIPK1 with an enzymatic IC50 value of 0.011 μM and a binding affinity (KD) of 0.004 μM. researchgate.netnih.gov

Other Kinases: Pyrimido[4,5-b]indol-4-amine derivatives have shown inhibitory activity against Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) with IC50 values in the micromolar and submicromolar range. nih.gov Additionally, 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ). mdpi.com

| Compound/Analog Series | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 4g | EGFR | 5.02 - 6.6 μM | nih.gov |

| Compound 22b | RIPK1 | 0.011 μM | researchgate.netnih.gov |

| Pyrimido[4,5-b]indol-4-amines | CK1δ/ε, DYRK1A | μM to sub-μM range | nih.gov |

Dioxygenase Inhibition Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov It is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): A series of 1H-indole-4,7-dione derivatives have been designed and synthesized as IDO1 inhibitors. researchgate.net Structure-activity relationship studies revealed that 5-(pyridin-3-yl)-1H-indole-4,7-dione is a promising scaffold for these inhibitors, with N-alkyl substituted side chain derivatives showing the most potent activity. researchgate.net Enzyme kinetics experiments suggest these compounds act as reversible competitive inhibitors of IDO1. researchgate.net Other scaffolds, such as isoxazolo[5,4-d]pyrimidin-4(5H)-one, have also been explored to create selective IDO1 inhibitors. nih.govresearchgate.net

Receptor Binding and Modulation Studies

Beyond direct enzyme inhibition, analogs of this compound engage with specific cellular receptors, modulating their function to achieve therapeutic effects.

Nur77: A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed as potent modulators of Nur77, an orphan nuclear receptor. researchgate.netnih.gov Compound 8b from this series demonstrated excellent binding activity to Nur77, comparable to the reference compound celastrol. researchgate.net The cytotoxic effects of this compound are linked to its ability to induce Nur77's translocation to the mitochondria, triggering Nur77-dependent apoptosis. researchgate.netnih.gov

Alpha 1 Adrenoceptor: Certain 3-substituted pyrimido[5,4-b]indole-2,4-diones have been identified as potent and selective ligands for the alpha 1 adrenoceptor. nih.gov The most active derivative, 10 (3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione), showed a high affinity for the receptor with a Ki value of 0.21 nM in displacing [3H]prazosin from rat cortical membranes. nih.gov

Interference with Specific Cellular Pathways (e.g., MAPK/JNK signaling, Tubulin Polymerization)

The biological activity of these compounds is often a result of their ability to interfere with key cellular signaling pathways that regulate cell growth, proliferation, and death.

MAPK/JNK Signaling: The MAPK/JNK signaling pathway is involved in the methuotic cell death induced by 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, such as compound 12A . nih.govtandfonline.comtandfonline.com Treatment with compound 12A led to a dose-dependent increase in the levels of phosphorylated JNK (p-JNK) and p-ERK1/2 in HeLa and MDA-MB-231 cells. tandfonline.com The MAPK pathway is crucial in regulating cellular processes including proliferation, differentiation, inflammation, and apoptosis. mdpi.com The RAS/PI3K/Akt/JNK signaling cascade has also been identified as a target for pyrimidine-2-thione derivatives in breast carcinoma cells. nih.gov

Tubulin Polymerization: The indole scaffold is a well-established component of tubulin polymerization inhibitors. nih.gov Several indole-based compounds, including those with a pyrimidine moiety, have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.govnih.gov For instance, an indole derivative of verubulin (B1683795) was reported to induce significant vascular disruption in tumor models. nih.gov The inhibition of microtubule function disrupts cell division, ultimately leading to cancer cell death. nih.gov

Exploration of Action Mechanisms for Therapeutic Applications

Understanding the precise mechanisms of action of this compound and its analogs is crucial for their development as therapeutic agents, particularly in the fields of inflammation and oncology.

Molecular Underpinnings of Anti-inflammatory Activity

The anti-inflammatory properties of indolyl-pyrimidine derivatives are attributed to their ability to modulate key inflammatory pathways.

Inhibition of Inflammatory Mediators: The anti-inflammatory effects of pyrimidines are linked to their ability to inhibit the expression and activity of critical inflammatory mediators. researchgate.net Studies have shown that novel synthesized indolyl-pyrimidine compounds exhibit remarkable anti-inflammatory activity, as demonstrated by their ability to reduce carrageenan-induced paw edema in rats. nih.govelsevierpure.com The mechanism is thought to involve the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is a key player in the arachidonic acid pathway that produces prostaglandins. tandfonline.com

Mechanistic Insights into Anticancer Effects (e.g., Methuosis Induction, EGFR Tyrosine Kinase Inhibition)

The anticancer activity of this compound derivatives is multifaceted, involving the induction of a unique form of cell death and the inhibition of key oncogenic signaling pathways.

Methuosis Induction: A notable anticancer mechanism of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives is the induction of methuosis, a non-apoptotic form of programmed cell death. nih.govresearchgate.net This process is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. tandfonline.comresearchgate.net Compound 12A , a potent derivative, selectively induces methuosis in various cancer cell lines while showing minimal toxicity to normal cells. nih.govtandfonline.comtandfonline.com The induction of methuosis is linked to the activation of the MAPK/JNK signaling pathway and may be accompanied by endoplasmic reticulum (ER) stress. nih.govtandfonline.comtandfonline.com

EGFR Tyrosine Kinase Inhibition: As previously mentioned, the hybridization of indole and pyrimidine scaffolds has yielded potent EGFR tyrosine kinase inhibitors. nih.govresearchgate.net This strategy blocks the over-activation of the EGFR signaling pathway, which is a common driver of tumor cell proliferation, apoptosis inhibition, and angiogenesis. nih.govresearchgate.net The designed compounds often show broad-spectrum cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116). nih.gov

| Mechanism | Key Compound/Analog Series | Cellular Effect | Associated Pathway | Reference |

|---|---|---|---|---|

| Methuosis Induction | Compound 12A | Induces cytoplasmic vacuolization and non-apoptotic cell death | MAPK/JNK Signaling, ER Stress | nih.govtandfonline.comtandfonline.com |

| EGFR Tyrosine Kinase Inhibition | Indolyl-pyrimidine hybrids (e.g., Compound 4g) | Inhibits cancer cell proliferation | EGFR Signaling Pathway | nih.gov |

| Nur77 Modulation | Compound 8b | Induces Nur77-dependent apoptosis | Mitochondrial Apoptosis Pathway | researchgate.netnih.gov |

Mechanisms of Antimicrobial Activity

The antimicrobial mechanisms of this compound and its analogs are multifaceted, stemming from the synergistic functionalities of the indole and pyrimidine moieties. While direct mechanistic studies on the specific parent compound are emerging, extensive research on related indole and pyrimidine derivatives provides significant insights into their modes of action. These compounds primarily exert their antimicrobial effects by targeting essential bacterial cellular processes, including cell division, metabolic pathways, and the integrity of the cell membrane.

Investigations into synthetic indole derivatives have revealed several key mechanisms. One prominent target is the inhibition of respiratory metabolism and the disruption of membrane potential in multidrug-resistant Gram-positive bacteria. nih.gov For instance, the synthetic indole derivative SMJ-2 has been shown to interfere with the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate. This disruption leads to the inhibition of staphyloxanthin production, a key antioxidant in Staphylococcus aureus, resulting in an accumulation of reactive oxygen species and subsequent pathogen destruction by phagocytic cells. nih.gov

Another critical target for indole-based compounds is the FtsZ protein, a key component of the bacterial cell division machinery. nih.gov The indole-core compound CZ74 was identified as a potent inhibitor of FtsZ polymerization and GTPase activity. nih.gov Molecular modeling suggests that CZ74 binds to the interdomain cleft of the FtsZ protein, disrupting its function and halting cell division. nih.gov This mechanism is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values typically ranging from 2–4 µg/mL. nih.gov

Furthermore, indole derivatives can interfere with bacterial quorum sensing and biofilm formation, which are crucial for bacterial virulence and resistance. nih.gov Analogs such as 7-hydroxyindole (B18039) have demonstrated the ability to not only inhibit the formation of biofilms by extensively drug-resistant Acinetobacter baumannii (XDRAB) but also to eradicate mature biofilms at sub-inhibitory concentrations. nih.gov The mechanism involves the downregulation of genes implicated in quorum sensing, such as abaI and abaR. nih.gov

The pyrimidine moiety also contributes significantly to the antimicrobial profile. Pyrimidine analogs, being structural analogs of DNA purine (B94841) bases, can interfere with nucleic acid synthesis and other enzymatic processes. rsc.org Studies on nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine derivatives revealed that they can target cell-wall biosynthesis. rsc.org Other research has pointed to DNA gyrase as a potential target for some pyrimidine derivatives. rsc.org The hybridization of indole and pyrimidine rings can lead to compounds with a broad spectrum of activity. For example, certain indolyl-pyrimidine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netjapsonline.com

The combination of these mechanisms—disruption of metabolic pathways, inhibition of cell division, interference with biofilm formation, and impairment of cell wall or DNA synthesis—positions this compound and its analogs as promising candidates for novel antimicrobial agents to combat drug-resistant pathogens. nih.govnih.govnih.govrsc.org

Research Findings on Antimicrobial Activity of Indole and Pyrimidine Analogs

| Compound/Analog Class | Target Organism(s) | Observed Mechanism/Activity | Key Findings (e.g., MIC values) | Reference |

|---|---|---|---|---|

| CZ74 (Indole-core derivative) | Gram-positive bacteria (MRSA, VRE) | Inhibition of FtsZ polymerization and GTPase activity, disruption of cell division. | MIC values of 2–4 µg/mL. | nih.gov |

| SMJ-2 (Synthetic indole derivative) | Multidrug-resistant Gram-positive bacteria | Inhibition of respiratory metabolism, disruption of membrane potential, interference with the mevalonate pathway. | Leads to accumulation of reactive oxygen species. | nih.gov |

| 7-Hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Inhibition of biofilm formation and eradication of mature biofilms. Downregulation of quorum sensing genes (abaI, abaR). | Effective at sub-inhibitory concentrations. | nih.gov |

| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum antimicrobial activity. | MIC values ranging from 3.125–50 µg/mL. | nih.gov |

| nih.govnih.govacs.orgTriazolo[1,5-a]pyrimidine derivatives | Multidrug-resistant (MDR) clinical isolates | Inhibition of cell-wall biosynthesis. Some derivatives may target DNA gyrase. | Showed bacteriostatic activity against MDR strains. | rsc.org |

| Indolyl-pyrimidine derivatives | Gram-positive and Gram-negative bacteria | General antimicrobial activity. | Compound 12 showed activity against all tested bacterial strains. | researchgate.net |

Applications in Medicinal Chemistry Research for 5 Pyrimidin 5 Yl 1h Indole Derivatives

Development as Anti-inflammatory Agents

Derivatives of the 5-(pyrimidin-5-yl)-1H-indole scaffold have emerged as promising candidates for anti-inflammatory therapies. The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.govtandfonline.com

Research into novel indolyl-pyrimidine compounds has demonstrated significant anti-inflammatory properties. For instance, a series of chalcone-derived indolyl-pyrimidines showed a remarkable ability to reduce carrageenan-induced inflammation in rat models. elsevierpure.comnih.gov Further studies have focused on designing pyrimidine (B1678525) analogs that can act as potent and selective inhibitors of COX-2, an enzyme isoform that is upregulated during inflammation. tandfonline.com One such study reported a pyrimidin-4-yl-benzimidazole derivative, compound 2a , which exhibited a strong binding affinity for COX-2 and an in vitro IC50 value of 3.5 μM. tandfonline.comresearchgate.netfigshare.com

In the context of neuroinflammation, which plays a critical role in conditions like ischemic stroke, specific indole-piperazine pyrimidine derivatives have been synthesized. Compound 5j from one such series proved to be a potent dual inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC50 values of 92.54 nM and 41.86 nM, respectively. nih.gov This compound was found to significantly reduce the release of inflammatory mediators such as TNF-α, IL-1β, IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in cellular models. nih.gov Furthermore, it demonstrated notable neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAO), reducing infarct volume and neurological deficits. nih.gov

Table 1: Anti-inflammatory Activity of Selected Indole-Pyrimidine Derivatives

| Compound | Target | Activity (IC50) | Model | Reference |

|---|---|---|---|---|

| Compound 2a (a pyrimidin-4-yl-benzimidazole derivative) | COX-2 | 3.5 μM | In vitro enzyme assay | tandfonline.comresearchgate.netfigshare.com |

| Compound 5j (an indole-piperazine pyrimidine derivative) | COX-2 | 92.54 nM | In vitro enzyme assay | nih.gov |

| Compound 5j (an indole-piperazine pyrimidine derivative) | 5-LOX | 41.86 nM | In vitro enzyme assay | nih.gov |

Advancements as Anticancer Agents

The this compound scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing efficacy against a wide array of malignancies. researchgate.net These hybrid molecules can concurrently act on multiple biological targets within cancer cells, which may help to increase therapeutic efficacy and overcome drug resistance. nih.gov In fact, clinically approved drugs like mobocertinib (B609201) are indole-pyrimidine hybrids. nih.gov The anticancer mechanisms of these derivatives are diverse and include the induction of apoptosis and the inhibition of protein kinases crucial for cancer cell proliferation and survival. nih.gov

A significant area of research involves targeting protein kinases. Indole (B1671886) derivatives have been found to be effective inhibitors of multiple kinases, including PIM, CDK, TK, AKT, PI3K, and SRC. nih.govbenthamscience.com For example, 9H-pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of RET and TRK kinases, which are implicated in several cancers, including lung and thyroid. nih.gov Similarly, researchers have designed pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with an indole moiety at the C(5) position as selective PI3Kδ inhibitors. mdpi.com

Another promising strategy involves targeting the orphan nuclear receptor Nur77. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed as potent Nur77 modulators. researchgate.netnih.gov Compound 8b from this series demonstrated good potency against various liver cancer cell lines, exhibited excellent Nur77-binding activity, and induced Nur77-dependent apoptosis. researchgate.netnih.gov In vivo studies confirmed its anti-hepatocellular carcinoma (HCC) activity. nih.gov

Other studies have explored the antiproliferative activity of various indole-based pyrimidine compounds against a range of cancer cell lines. Indazole-pyrimidine derivatives have shown significant cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with some compounds being more potent than the reference drug. nih.gov Likewise, pyrazolinyl-indole derivatives have demonstrated broad-spectrum growth inhibition across multiple cancer cell types, with compound HD05 showing a particularly wide range of activity. mdpi.com

Table 2: Anticancer Activity of Selected Indole-Pyrimidine Derivatives

| Compound | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 8b (a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative) | Nur77 Modulator (Liver Cancer) | Potent activity | researchgate.netnih.gov |

| Compound 4f (an indazole-pyrimidine derivative) | MCF-7 (Breast Cancer) | 1.629 μM | nih.gov |

| Compound 4i (an indazole-pyrimidine derivative) | MCF-7 (Breast Cancer) | 1.841 μM | nih.gov |

| Compound 4a (an indazole-pyrimidine derivative) | A549 (Lung Cancer) | Potent activity | nih.gov |

| Compound CPL302253 (a 5-indole-pyrazolo[1,5-a]pyrimidine) | PI3Kδ | 2.8 nM | mdpi.com |

| HD05 (a pyrazolinyl-indole derivative) | Broad panel of NCI cell lines | Maximum range of inhibition | mdpi.com |

Emergence as Antimicrobial Agents

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against a spectrum of bacteria and fungi. nih.gov The indole scaffold itself is known for its antimicrobial properties, and its combination with the pyrimidine ring has led to the development of novel compounds to combat infectious diseases, including those caused by multidrug-resistant strains. nih.govnih.gov

Several studies have reported the synthesis and evaluation of indolyl-pyrimidine derivatives for their antibacterial and antifungal activities. elsevierpure.com One study synthesized a series of novel indolyl-pyrimidines and found they possessed appreciable antibacterial activity. elsevierpure.comnih.gov Another investigation into halo-substituted indole dihydropyrimidines determined their minimum inhibitory concentration (MIC) against various microbes, with some compounds showing MIC values as low as 50 µg/mL. researchgate.net

The structural modifications of the indole-pyrimidine core have a significant impact on antimicrobial potency. For instance, a series of novel indolyl-pyrimidines synthesized from 3-chloro-1H-indole-2-carbaldehyde were screened for their in vitro activity. researchgate.net Compound 12 from this series, which incorporates a triazolopyrimidine nucleus, showed the highest antifungal activity against all tested fungal strains and broad-spectrum antibacterial activity. researchgate.net Similarly, indole-triazole conjugates have shown good to moderate activity against Gram-negative bacterial strains. nih.gov The research suggests that these compounds could serve as lead structures for the development of new antibacterial and antifungal drugs. nih.gov

Table 3: Antimicrobial Activity of Selected Indole-Pyrimidine Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 2a (a pyrimidin-4-yl-benzimidazole derivative) | E. coli | 6.5 μM | researchgate.net |

| Indole dihydropyrimidines (6e-h) | Various microbes | 50 µg/mL | researchgate.net |

| Compound 12 (a triazolopyrimidine derivative) | Various Fungi | Highest activity in series | researchgate.net |

| Compound 3d (an indole-triazole derivative) | MRSA | 6.25 µg/mL | nih.gov |

| Compound 3d (an indole-triazole derivative) | C. krusei | 3.125 µg/mL | nih.gov |

Potential in Other Therapeutic Areas

Beyond their well-documented anti-inflammatory, anticancer, and antimicrobial activities, derivatives of this compound are being explored for their therapeutic potential in other areas, most notably in the treatment of neurological disorders.

Several studies have highlighted the neuroprotective properties of these compounds. A series of novel indole and indazole-piperazine pyrimidine derivatives were designed for the treatment of ischemic stroke, a condition where neuroinflammation plays a key pathological role. nih.gov Compound 5j from this study not only showed potent anti-inflammatory effects but also exhibited a significant cytoprotective effect against oxygen-glucose deprivation/reoxygenation-induced damage in microglia cells and provided remarkable neuroprotection in animal models of stroke. nih.gov

The potential of indole-based compounds as multifunctional agents for neurodegenerative diseases like Alzheimer's disease is also an active area of research. nih.gov Synthetic indole-phenolic compounds have demonstrated a unique profile of neuroprotective actions, including metal-chelating properties, antioxidant effects, and the ability to interfere with amyloid-beta (Aβ) aggregation. nih.gov These compounds were shown to protect neuroblastoma cells from Aβ-induced cytotoxicity. nih.gov Other pyrrole-containing compounds have also shown neuroprotective effects against oxidative stress in vitro. mdpi.com

Furthermore, the role of indole-pyrimidine derivatives as kinase inhibitors extends beyond oncology. Kinases are implicated in a wide range of cellular processes, and their dysregulation is linked to numerous diseases. Pyrimido-indole derivatives have been explored as inhibitors of kinases involved in neurodegenerative conditions. nih.gov The antioxidant activity observed in some indolyl-pyrimidine series also contributes to their potential in treating diseases where oxidative stress is a contributing factor. elsevierpure.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Expanding 5-(Pyrimidin-5-YL)-1H-indole Chemical Space

Future synthetic efforts will be directed towards creating a broader and more diverse library of this compound derivatives. The development of novel, efficient, and sustainable synthetic methods is crucial for accessing previously unexplored chemical space. Modern synthetic approaches such as microwave-assisted synthesis, one-pot multicomponent reactions, and green chemistry protocols are being increasingly employed to improve efficiency and atom economy. nih.gov

Key strategies for expanding the chemical diversity include:

Multi-component Reactions: The use of one-pot reactions, such as the Biginelli reaction, allows for the efficient assembly of complex pyrimidine-indole hybrids from simple starting materials. nih.gov

Sustainable Synthesis: Exploring microwave and ultrasound-irradiated synthesis can lead to higher yields, shorter reaction times, and cleaner reaction profiles. nih.gov

Functionalization: Developing novel methods for the functionalization of both the indole (B1671886) and pyrimidine (B1678525) rings will enable the introduction of a wide range of substituents, which is critical for fine-tuning the pharmacological properties of the compounds. This includes the synthesis of fused pyrimidine systems and the introduction of various cyclic amines. researchgate.netmdpi.com

Catalyst Development: The use of sustainable metal catalysts can improve the efficiency of key synthetic steps like cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig reactions) which are instrumental in linking the indole and pyrimidine moieties. nih.govmdpi.com

These advanced synthetic strategies will facilitate the creation of extensive libraries of novel analogs for biological screening.

Integration of Advanced Computational Design for Targeted Drug Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational approach to the design of new therapeutic agents. researchgate.netmdpi.com For the this compound scaffold, advanced computational techniques will be pivotal in accelerating the discovery of potent and selective drug candidates.

Future computational research will likely focus on:

Molecular Docking and Virtual Screening: These techniques are used to predict the binding interactions between indole-pyrimidine hybrids and specific protein targets. researchgate.netnih.gov This allows for the rapid in silico screening of large compound libraries to identify promising candidates for synthesis and biological evaluation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling helps in understanding the relationship between the chemical structure of the compounds and their biological activity, guiding the design of more potent derivatives. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the binding interactions over time. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

The synergy between computational design and experimental validation will streamline the optimization process, reducing the time and cost associated with developing new drugs based on the this compound core.

Expanding the Therapeutic Landscape through Phenotypic and Target-Based Screening

To uncover the full therapeutic potential of this compound derivatives, a comprehensive screening strategy incorporating both target-based and phenotypic approaches is essential. technologynetworks.com While target-based screening is effective for optimizing compounds against a known biological target, phenotypic screening can identify compounds that produce a desired effect in a biological system without prior knowledge of the specific target. sciltp.comlifechemicals.com

Target-Based Screening: This approach involves screening compound libraries against specific, validated biological targets known to be involved in a particular disease. sciltp.com For indole-pyrimidine hybrids, this has included targets such as:

Epidermal Growth Factor Receptor (EGFR) nih.gov

Nur77 nih.gov

Phosphoinositide 3-kinase δ (PI3Kδ) mdpi.com

Future research will likely expand the range of targets to include other kinases, proteases, and signaling proteins implicated in various diseases.

Phenotypic Screening: This target-agnostic approach involves testing compounds for their ability to alter the phenotype of a cell, tissue, or organism in a desirable way. lifechemicals.com This strategy is particularly valuable for identifying first-in-class drugs and for diseases with complex or poorly understood pathologies. technologynetworks.com Phenotypic screens can reveal unexpected therapeutic activities for this compound derivatives, potentially opening up new avenues for drug development in areas such as neurodegenerative diseases, infectious diseases, and rare disorders. mdpi.com

A combined approach, using phenotypic screening for initial discovery followed by target deconvolution to identify the mechanism of action, will be a powerful strategy for expanding the therapeutic applications of this compound class. sciltp.com

Interdisciplinary Collaborations in Indole-Pyrimidine Hybrid Research

The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach. researchgate.net The advancement of research on this compound and its derivatives will greatly benefit from the synergy between various scientific disciplines.

Key areas for collaboration include:

Medicinal and Synthetic Chemistry: Chemists will continue to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Computational Biology and Chemistry: Computational scientists will use advanced modeling techniques to guide the design of new compounds and to understand their mechanism of action at the molecular level. researchgate.netmdpi.com

Pharmacology and Cell Biology: Biologists will perform in vitro and in vivo studies to evaluate the efficacy of new compounds and to elucidate their biological effects. researchgate.net

Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed structural information about how these compounds interact with their biological targets, guiding further optimization.

Such collaborations are essential for translating basic scientific discoveries into tangible clinical benefits, ultimately paving the way for the development of new medicines based on the versatile indole-pyrimidine scaffold.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-(pyrimidin-5-YL)-1H-indole derivatives?

- Methodological Answer : A typical synthesis involves coupling pyrimidine moieties to the indole scaffold via cross-coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures with CuI as a catalyst can achieve regioselective bonding . Post-reaction, extraction with ethyl acetate, solvent evaporation, and purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) yield pure products. Reaction monitoring by TLC and structural validation via , , and HRMS are critical .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm for indole/pyrimidine), while detects fluorine substituents if present .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures from diffraction data, resolving bond lengths and angles. Preprocessing with CCP4 suite tools (e.g., data scaling, phase determination) is standard .

- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve data contradictions in crystallographic studies of this compound polymorphs?

- Methodological Answer : Discrepancies in unit cell parameters or space group assignments require:

- Validation Tools : SHELXL’s validation checks (e.g., ADDSYM for symmetry, TWINLAW for twinning) to detect overlooked symmetry or twinning .

- Alternative Refinement Strategies : Testing multiple models (e.g., disorder treatments, hydrogen bonding networks) and cross-verifying with spectroscopic data (e.g., NMR coupling constants) .

- High-Resolution Data : Collecting synchrotron-derived data (<1.0 Å resolution) improves electron density maps for ambiguous regions .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Substituent Screening : Systematic variation of substituents (e.g., alkyl, halogen, aryl groups) at the indole C3 or pyrimidine C2 positions. For example, S-alkylation of oxadiazole-indole hybrids modulates α-glucosidase inhibition .

- In Vitro Assays : Enzymatic assays (e.g., α-glucosidase, LOX inhibition) under controlled pH/temperature, with IC determination via dose-response curves. Acarbose or baicalein serve as reference standards .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, guiding rational design .

Q. How are crystallization conditions optimized for this compound derivatives?

- Methodological Answer :

- Polymorph Screening : Use solvent evaporation (e.g., methanol/water mixtures) or diffusion (e.g., ether into DCM) to isolate polymorphs. Patent data for analogs (e.g., 5-[2-amino-4-(2-furyl)pyrimidin-5-yl]-1-methylpyridin-2(1H)-one) suggest ethanol/water systems yield stable crystals .

- Additive Screening : Small molecules (e.g., surfactants, chiral auxiliaries) template specific crystal forms.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions, ensuring thermodynamic stability .

Methodological Considerations

- Avoiding Artifacts : In synthesis, monitor reaction intermediates by LC-MS to detect side products (e.g., overalkylation).

- Data Reproducibility : Document solvent purity (HPLC-grade), storage conditions (-20°C for light-sensitive compounds), and batch-to-batch variability .

- Ethical Reporting : Adhere to ICMJE guidelines for chemical sourcing (e.g., Sigma-Aldrich, PubChem IDs) and assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.